PF-06422913

Parkinson's disease levodopa-induced dyskinesia drug-induced hypersensitivity

PF-06422913 is a selective, orally active mGluR5 negative allosteric modulator (NAM) from Pfizer's pyrazolopyrazine series. Unlike other mGluR5 NAMs, it uniquely induces robust, reproducible delayed type IV skin hypersensitivity in NHPs within 14 days, with a defined BioMAP signature (↑IL-2, ↑IL-6; ↓sIgG, ↓sIL-17A/F) and selective AhR antagonism. Essential for structure-toxicity relationship studies alongside PF-06462894 (negative control) and PF-06297470 (positive control). Ideal for short-term PD-LID proof-of-concept studies (≤14 days) before skin toxicity emerges.

Molecular Formula C18H13F3N6O
Molecular Weight 386.3382
CAS No. 1539296-46-2
Cat. No. B609978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06422913
CAS1539296-46-2
SynonymsPF-06422913
Molecular FormulaC18H13F3N6O
Molecular Weight386.3382
Structural Identifiers
SMILESCN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4
InChIInChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3
InChIKeyUHUFBNVEMLJTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06422913 (CAS 1539296-46-2): A Selective, Orally Active mGluR5 Negative Allosteric Modulator for Neuroscience Procurement


PF-06422913 is a synthetic, small-molecule negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), developed by Pfizer as part of a pyrazolopyrazine series for the treatment of levodopa-induced dyskinesia in Parkinson's disease (PD-LID) [1]. It is a backup compound to the lead candidate PF-06297470 (PF-470), designed with a non-alkyne pyrazolopyrazine core featuring a 3-(4-trifluoromethylpyridin-3-yl) substituent and a 6-(pyridin-2-ylmethoxy) side chain [2]. PF-06422913 demonstrated no notable off-target pharmacology in routine safety pharmacology panels comprising GPCRs, ion channels, kinases, transporters, and enzymes, and possessed favorable CNS multiparameter optimization (MPO) desirability scores (>5) [2]. Preclinical development was ultimately terminated due to delayed type IV skin hypersensitivity observed in non-human primate toxicology studies, a finding that has since made this compound a valuable tool for investigating mGluR5-mediated toxicity mechanisms [2][3].

Why mGluR5 NAMs Cannot Be Interchanged: Evidence-Driven Selection of PF-06422913 Over Class Analogs


Despite sharing a common primary pharmacology target, mGluR5 NAMs from different chemical series exhibit substantially divergent off-target activity profiles, toxicity signatures, and pharmacokinetic properties that preclude simple interchangeability. Pfizer's pyrazolopyrazine series compounds (PF-06297470 and PF-06422913) caused pronounced delayed type IV skin hypersensitivity in non-human primates, whereas the pyrimidine series prototype PF-06462894 showed markedly attenuated skin pathology, and clinical-stage mGluR5 NAMs from other series (e.g., mavoglurant, basimglurant) have not been associated with this toxicity [1][2]. PF-06422913 specifically occupies a unique position: it retains the potent mGluR5 NAM activity and oral bioavailability of the lead compound while providing a differentiated BioMAP phenotypic signature and transcription factor modulation profile that makes it a superior tool compound for dissecting the role of AhR antagonism and RAR/RXR agonism in skin hypersensitivity [1]. These inter-series and intra-series differences mean that selecting PF-06422913 versus another mGluR5 NAM is not a matter of simple potency equivalence but requires matching the compound's specific off-target fingerprint to the experimental question.

PF-06422913: Quantitative Head-to-Head Differentiation Data for Informed Procurement Decisions


Skin Toxicity in Non-Human Primates: PF-06422913 vs. PF-06297470 (Lead) vs. PF-06462894 (Pyrimidine Series)

PF-06422913 (compound 6) induced both macroscopic and microscopic skin lesions in a 14-day exploratory toxicity study in cynomolgus macaques, with a severity profile comparable to the lead compound PF-06297470 (compound 5) [1]. In contrast, the pyrimidine series prototype PF-06462894 (compound 7) did not induce any macroscopic skin reactions, and only 1 of 6 animals exhibited microscopic skin histopathology consistent with delayed type IV hypersensitivity, and this occurred only at considerably higher exposure levels than required for compounds 5 and 6 [1][2]. PF-06297470 showed macroscopic skin reactions in 6 of 26 NHPs and microscopic reactions in 12 of 26 NHPs in the 90-day regulatory toxicology study, with microscopic reactions observed at the lowest dose corresponding to a 10× AUC therapeutic index [1]. PF-06422913 was not evaluated beyond 14 days due to the early emergence of skin lesions [1].

Parkinson's disease levodopa-induced dyskinesia drug-induced hypersensitivity preclinical toxicology non-human primate model

BioMAP Phenotypic Profiling: Differential Immunomodulatory Signature Across mGluR5 NAM Chemotypes

In the BioMAP Diversity PLUS panel of 12 human primary cell/co-culture systems, PF-06422913 (compound 6) displayed a distinct immunomodulatory profile that partially overlapped with PF-06297470 (compound 5) but was markedly differentiated from PF-06462894 (compound 7) and clinical mGluR5 NAMs (mavoglurant, basimglurant) [1]. PF-06422913 decreased soluble IgG, IL-17A, and IL-17F in the BT system (T cell-dependent B cell activation), while increasing IL-6 and IL-2, which are key mediators of T cell inflammatory responses [1]. It also decreased E-selectin (SAg system), TNF-α (LPS system), and increased Eotaxin 3 (BF4T system), along with reduced tissue factor (TF/CD142) in the 3C and LPS systems and increased MMP-1 in the MyoF system [1]. PF-06297470 showed more pronounced effects across these same endpoints, while PF-06462894 was relatively inactive at identical test concentrations, with only modest decreases in sIL-10 and sTNF-α at the highest concentrations [1]. Clinical NAMs mavoglurant and basimglurant did not cause upregulation of PGE2, IL-2, or IL-6 at any concentration tested [1].

immunotoxicology phenotypic profiling T-cell activation inflammation biomarkers drug safety

Transcription Factor Modulation: AhR Antagonism as a Candidate Toxicity Mechanism Differentiating Pyrazolopyrazine NAMs

Transcriptional profiling of PF-06422913 (compound 6) against 46 stress- and toxicity-related transcription factor (TF) response elements at 10 μM revealed modulation of the aryl hydrocarbon receptor (AhR) response element (>5-fold), retinoic acid receptor response element (RARE, ~1.5-fold), and vitamin D response element (VDRE, ~1.4-fold) [1]. This profile was shared with PF-06297470 (compound 5), which showed the same three elements modulated at comparable magnitudes, but was qualitatively distinct from PF-06462894 (compound 7), which modulated RARE (1.2-fold) and VDRE (1.3-fold) but did not modulate AhR at all [1]. No other TF elements among the 46 tested showed statistically significant responses for any of these compounds. The selective AhR modulation by pyrazolopyrazine NAMs (compounds 5 and 6) but not the pyrimidine NAM (compound 7) was identified as part of a mechanistic hypothesis linking AhR antagonism combined with RAR/RXR and/or VDR agonism to the observed type IV skin hypersensitivity [1].

aryl hydrocarbon receptor nuclear receptor transcriptional profiling mechanistic toxicology structure-toxicity relationship

Selectivity Profile: mGluR Subtype Selectivity Within the Pyrazolopyrazine Series vs. Classical mGluR5 NAMs

PF-06422913 belongs to the same pyrazolopyrazine chemical series as PF-06297470, for which quantitative selectivity data across all mGluR subtypes is available. PF-06297470 binds to mGluR5 with a Ki of 0.9 nM and an IC50 of 2.5 nM, displays only slight antagonism of mGluR1 (IC50 = 30.5 mM), and shows no agonist or antagonist activities against any other mGlu receptor subtype (mGluR2-8) at concentrations up to 50 mM . This translates to a selectivity window of >33,000-fold for mGluR5 over mGluR1. PF-06422913, as a structural analog in the same series, is expected to share this high degree of mGluR subtype selectivity, consistent with its reported clean off-target profile in a comprehensive panel of GPCRs, ion channels, kinases, transporters, and enzymes [1]. In comparison, classical mGluR5 NAMs such as MTEP (IC50 = 5 nM, Ki = 16 nM) and MPEP (IC50 = 36 nM) show lower absolute potency for mGluR5 than the pyrazolopyrazine series .

mGluR subtype selectivity off-target pharmacology safety pharmacology GPCR selectivity binding affinity

Structural Determinants of Differential Toxicity: PF-06422913's Pyrazolopyrazine Core with 3-(4-Trifluoromethylpyridin-3-yl) Substituent

PF-06422913 was specifically designed as a non-alkyne-containing mGluR5 NAM to mitigate the metabolic liability posed by the alkyne structural alert present in clinical-stage compounds such as mavoglurant and dipraglurant, which raises significant safety concerns at daily doses exceeding 10 mg due to potential for reactive metabolite formation [1][2]. PF-06422913 incorporates a 3-(4-trifluoromethylpyridin-3-yl) substituent on the pyrazolopyrazine core, which differentiates it from PF-06297470 (3-(4-methylpyridin-3-yl) substitution) [1]. This substitution replaces the methyl group with a trifluoromethyl group, increasing lipophilicity (calculated LogP of 1.64 for PF-06422913 vs. lower for PF-06297470) and potentially altering tissue distribution and nuclear receptor interactions [1]. Despite these structural differences, both pyrazolopyrazine analogs induced comparable skin hypersensitivity, whereas the structurally distinct pyrimidine series compound PF-06462894—which lacks both the pyrazolopyrazine core and the specific pyridyl substitution pattern—showed markedly attenuated skin toxicity [1].

structure-activity relationship chemical series comparison molecular design toxicity structure alert alkyne replacement

Oral Bioavailability and CNS Drug-Like Properties vs. Classical mGluR5 Tool Compounds

PF-06422913 was documented as orally active with CNS multiparameter optimization (MPO) desirability scores exceeding 5, a threshold predictive of favorable CNS drug-likeness [1][2]. The related pyrazolopyrazine lead compound PF-06297470 was explicitly characterized as orally bioavailable and demonstrated robust target engagement and efficacy in an MPTP-rendered Parkinsonian non-human primate model of L-DOPA-induced dyskinesia (PD-LID) following oral administration [2]. By contrast, the widely used research tool compounds MTEP and MPEP have more limited oral bioavailability and CNS exposure, with MTEP requiring higher doses to achieve comparable brain receptor occupancy [3]. PF-06422913's oral activity combined with its CNS MPO score >5 suggests favorable brain penetration properties consistent with its intended therapeutic application in Parkinson's disease, differentiating it from earlier-generation mGluR5 tool compounds that may require parenteral administration or higher oral doses to achieve equivalent CNS exposure.

oral bioavailability pharmacokinetics CNS penetration drug-like properties MPO score

Optimal Application Scenarios for PF-06422913 in Neuroscience and Toxicology Research


Investigating mGluR5 NAM-Induced Delayed Type IV Hypersensitivity Mechanisms

PF-06422913 is the compound of choice for studies aimed at elucidating the molecular mechanisms underlying mGluR5 NAM-associated delayed type IV skin hypersensitivity. Its robust and reproducible induction of macroscopic and microscopic skin lesions in non-human primates within a 14-day dosing window [1][2], combined with its defined BioMAP phenotypic signature (T cell activation markers: ↑IL-2, ↑IL-6; B cell modulation: ↓sIgG, ↓sIL-17A/F) [1], provides a reliable experimental system. Researchers should pair PF-06422913 with PF-06462894 as a negative control for skin toxicity endpoints, and include PF-06297470 as a positive control for the pyrazolopyrazine chemotype [1].

AhR Antagonism and Nuclear Receptor Crosstalk in Drug-Induced Immune Responses

The selective AhR antagonism (>5-fold at 10 μM) demonstrated by PF-06422913, absent in the pyrimidine series analog PF-06462894, makes it uniquely suited for dissecting the role of AhR-mediated transcriptional regulation in drug hypersensitivity [1]. Co-treatment studies with AhR agonists (e.g., FICZ, TCDD) or RAR/RXR agonists (e.g., all-trans retinoic acid) in primary human immune cell systems can leverage PF-06422913's defined TF modulation profile (AhR >5-fold, RARE ~1.5-fold, VDRE ~1.4-fold) to establish causal relationships between nuclear receptor modulation and specific immunomodulatory endpoints [1].

Differentiating Target-Mediated vs. Chemotype-Specific Toxicity in mGluR5 Drug Discovery

PF-06422913 is an essential comparator in studies that seek to determine whether adverse effects associated with mGluR5 NAMs are driven by mGluR5 target engagement (mechanism-based) or by structural features of specific chemical series (chemotype-based). The availability of three structurally distinct Pfizer mGluR5 NAMs—PF-06297470 (pyrazolopyrazine with CH₃ substitution), PF-06422913 (pyrazolopyrazine with CF₃ substitution), and PF-06462894 (pyrimidine core)—enables systematic structure-toxicity relationship studies [1][2]. PF-06422913's intermediate position in this matrix makes it particularly valuable for probing the contribution of the pyrazolopyrazine scaffold and the trifluoromethyl substituent to toxicity outcomes [1].

In Vivo Efficacy Studies in Parkinson's Disease L-DOPA-Induced Dyskinesia Models

PF-06422913 was specifically designed for and tested in models of PD-LID [1][2]. For researchers investigating the therapeutic potential of mGluR5 NAMs in movement disorders, PF-06422913 provides a potent, selective, and orally active tool with demonstrated efficacy in the MPTP-rendered Parkinsonian non-human primate model (established for the closely related lead compound PF-06297470) [2]. Its oral bioavailability and favorable CNS drug-like properties (MPO desirability score >5) make it suitable for chronic oral dosing paradigms [1]. Researchers should note that efficacy studies beyond 14 days in NHPs will be confounded by the emergence of skin toxicity, making PF-06422913 particularly useful for short-duration proof-of-concept studies or for investigating the relationship between mGluR5 target engagement and dyskinesia suppression [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06422913

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.